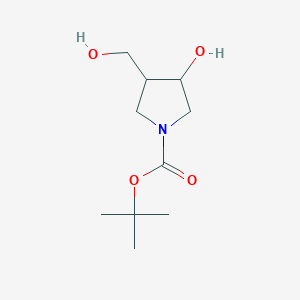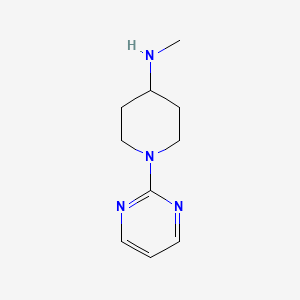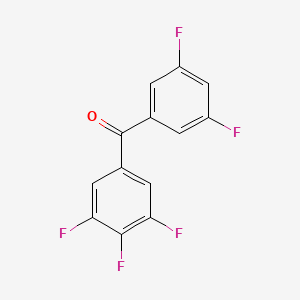
3,5-Difluoro-3',4',5'-trifluorobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluoro-3’,4’,5’-trifluorobenzophenone is a chemical compound with the molecular formula C13H5F5O . It has a molecular weight of 272.17 . The IUPAC name for this compound is (3,4-difluorophenyl) (3,4,5-trifluorophenyl)methanone .
Molecular Structure Analysis
The molecular structure of 3,5-Difluoro-3’,4’,5’-trifluorobenzophenone consists of two aromatic rings connected by a carbonyl group . Each ring has multiple fluorine atoms attached, contributing to the compound’s overall reactivity and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5-Difluoro-3’,4’,5’-trifluorobenzophenone include a molecular weight of 272.17 . The compound has a predicted density of 1.443±0.06 g/cm3 and a predicted boiling point of 335.2±42.0 °C .Scientific Research Applications
1. Photophysical Behavior in RNA Imaging
3,5-Difluoro-3',4',5'-trifluorobenzophenone derivatives exhibit unique photophysical properties, particularly when bound to the Spinach aptamer, a small RNA molecule. These derivatives demonstrate enhanced fluorescence signals in specific solvent environments, indicating potential applications in RNA imaging and molecular biology research (Santra et al., 2019).
2. Fluorination in Organic Chemistry
The compound plays a significant role in the synthesis of new organic compounds, particularly in the formation of fluorine-containing derivatives. Such derivatives have been shown to alter the activation of halogen substituents towards nucleophilic attack, opening new synthetic pathways in organic chemistry (Sipyagin et al., 2004).
3. Charge Control in Organic Reactions
The compound exhibits unique reactivity patterns in organic synthesis. For instance, in reactions with nucleophiles, the substitution of specific atoms can be controlled, reflecting its importance in designing complex organic molecules and understanding reaction mechanisms (Cervera et al., 1996).
4. Polyimide Thin Films
3,5-Difluoro-3',4',5'-trifluorobenzophenone derivatives are key in developing polyimide thin films, which are significant in materials science due to their excellent thermal stability and optical properties. These materials have potential applications in electronics and coatings (Jang et al., 2007).
5. Development of Hyperbranched Polymers
It serves as a monomer in creating hyperbranched polymers. These polymers have high molecular weight and excellent thermal stability, making them suitable for advanced material applications such as coatings, adhesives, and electronic materials (Banerjee et al., 2009).
6. Fluorous Chemistry
In fluorous chemistry, derivatives of this compound are used as building blocks. These highly fluorinated compounds have specific reactivities and are important in developing novel materials and catalysts (Kysilka et al., 2008).
7. Cyclic and Multicyclic Poly(etherketone)s
The compound is crucial in synthesizing cyclic and multicyclic poly(etherketone)s, which have high glass transition temperatures and are potentially useful in high-performance polymer applications (Bennour et al., 2014).
8. Fluorescent pH Probes
Derivatives of this compound have been used in developing fluorescent pH probes. These probes, excitable with visible light, have applications in biological and chemical sensing (Baruah et al., 2005).
9. Organometallic Intermediates
The compound has been utilized in the functionalization of difluorophenols and trifluorophenols through organometallic intermediates, which is essential in the synthesis of diverse hydroxybenzoic acids and other complex molecules (Marzi et al., 2004).
10. Poly(arylene ether)s Synthesis
It has been used in the synthesis of linear poly(arylene ether)s. These materials have potential applications in advanced polymer technologies due to their specific properties, like high glass transition temperatures (Beek & Fossum, 2009).
Future Directions
The future directions for 3,5-Difluoro-3’,4’,5’-trifluorobenzophenone are not specified in the search results. The potential applications of a compound like this could be vast, depending on its properties and reactivity. It could potentially be used in the development of new materials, pharmaceuticals, or chemical processes .
properties
IUPAC Name |
(3,5-difluorophenyl)-(3,4,5-trifluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5F5O/c14-8-1-6(2-9(15)5-8)13(19)7-3-10(16)12(18)11(17)4-7/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMVAWNTONFOJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(=O)C2=CC(=C(C(=C2)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5F5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501204838 |
Source


|
| Record name | Methanone, (3,5-difluorophenyl)(3,4,5-trifluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501204838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-3',4',5'-trifluorobenzophenone | |
CAS RN |
951888-60-1 |
Source


|
| Record name | Methanone, (3,5-difluorophenyl)(3,4,5-trifluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, (3,5-difluorophenyl)(3,4,5-trifluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501204838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


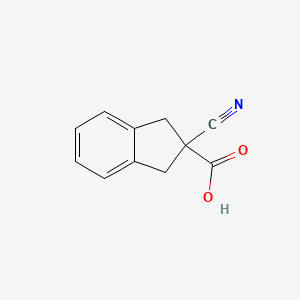
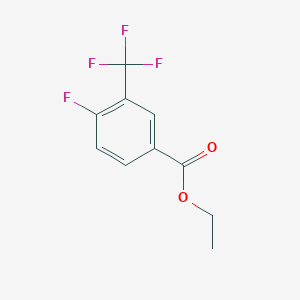
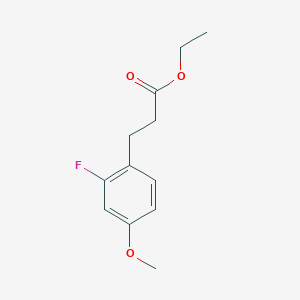
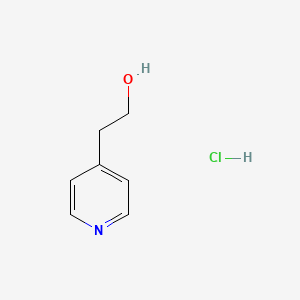
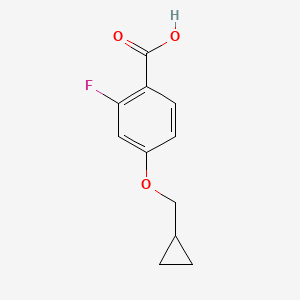
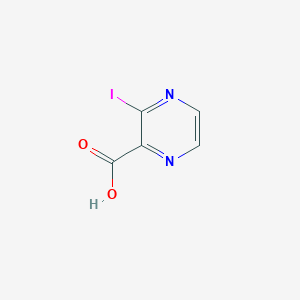
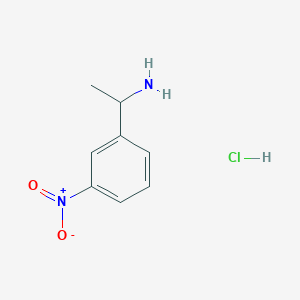
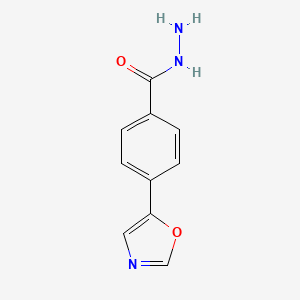
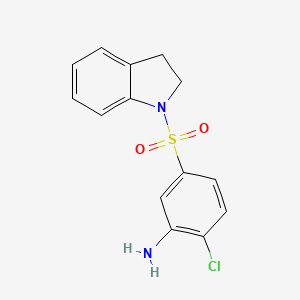
![2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline](/img/structure/B1359285.png)
